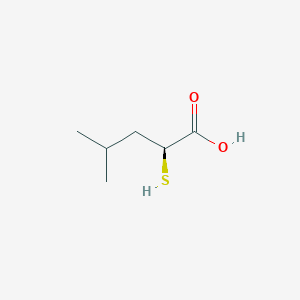
(2S)-4-Methyl-2-sulfanylpentanoic acid
Description
(2S)-4-Methyl-2-sulfanylpentanoic acid is a chiral carboxylic acid featuring a sulfanyl (-SH) group at the C2 position and a methyl branch at C2.
Properties
CAS No. |
66386-08-1 |
|---|---|
Molecular Formula |
C6H12O2S |
Molecular Weight |
148.23 g/mol |
IUPAC Name |
(2S)-4-methyl-2-sulfanylpentanoic acid |
InChI |
InChI=1S/C6H12O2S/c1-4(2)3-5(9)6(7)8/h4-5,9H,3H2,1-2H3,(H,7,8)/t5-/m0/s1 |
InChI Key |
VOKMUKPTVFXIMU-YFKPBYRVSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)S |
Canonical SMILES |
CC(C)CC(C(=O)O)S |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Differences
Key analogs and their distinguishing features are summarized below:
Key Observations:
Functional Group Impact: The sulfanyl (-SH) group in (2S)-4-Methyl-2-sulfanylpentanoic acid confers higher nucleophilicity and oxidation sensitivity compared to the chloro analog in . This makes it more reactive in thiol-disulfide exchange reactions . Sulfonamide derivatives () exhibit enhanced hydrogen-bonding capacity due to the -SO₂NH- group, favoring crystalline lattice formation—a trait exploited in crystallography and sustained-release drug formulations .
For example, the (2S)-configured chloro compound () has applications in asymmetric synthesis due to its defined stereochemistry .
In contrast, the nitrobenzenesulfonamide in could act as a photolabile protecting group .
Physicochemical Properties (Inferred)
- Solubility : Sulfanyl derivatives are typically less polar than sulfonamides but more soluble in organic solvents than carboxylic acids with halide substituents.
- Acidity : The -SH group (pKa ~10) is less acidic than -COOH (pKa ~5), but more acidic than -NH in sulfonamides (pKa ~12).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


